5-[(2-Chlorophenoxy)methyl]-2-furaldehyde

Chemical Safety Laboratory Procurement Risk Management

This furfural derivative features a critical ortho-chloro substitution (XLogP3-AA=2.9), vital for reproducible solubility and SAR data. Using generic analogs risks invalid results. Its defined GHS profile (H302, H315, H319, H335) mandates safe handling; full SDS available. Essential building block for medicinal chemistry libraries.

Molecular Formula C12H9ClO3
Molecular Weight 236.65g/mol
CAS No. 438220-35-0
Cat. No. B508043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Chlorophenoxy)methyl]-2-furaldehyde
CAS438220-35-0
Molecular FormulaC12H9ClO3
Molecular Weight236.65g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC2=CC=C(O2)C=O)Cl
InChIInChI=1S/C12H9ClO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2
InChIKeyCKWUGYZFDKUGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Chlorophenoxy)methyl]-2-furaldehyde (CAS 438220-35-0): Core Chemical Identity and Baseline Characteristics


5-[(2-Chlorophenoxy)methyl]-2-furaldehyde is a synthetic organic compound belonging to the class of aryloxymethyl-substituted furfural derivatives [1]. It is characterized by a furan-2-carbaldehyde core with a 2-chlorophenoxymethyl substituent, and its physicochemical properties are defined by a molecular formula of C12H9ClO3 and a molecular weight of 236.65 g/mol . The compound is widely recognized as a versatile research chemical and synthetic intermediate, often used as a building block in medicinal chemistry and organic synthesis .

Procurement Risk: Why 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde Cannot Be Reliably Substituted with Generic Analogs


Substituting 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde with a generic furfural derivative poses a significant risk to experimental reproducibility and safety compliance. The specific ortho-chloro substitution on the phenoxy ring imparts distinct physicochemical properties, such as a defined XLogP3-AA of 2.9, which influences solubility and partitioning behavior [1]. Furthermore, its GHS hazard profile is well-documented, with clear warnings for acute oral toxicity, skin irritation, and respiratory irritation . Using an uncharacterized analog introduces unknown variables in biological assays, potential safety hazards, and can invalidate structure-activity relationship (SAR) studies. The precise molecular identity of CAS 438220-35-0 is critical for data integrity and for ensuring safe handling protocols are followed.

Quantitative Evidence Guide for 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde (CAS 438220-35-0): A Comparator-Driven Analysis


Defined GHS Hazard Profile Ensures Safer Laboratory Handling Compared to Uncharacterized Analogs

Unlike many uncharacterized or poorly documented furfural analogs, 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde has a fully defined GHS hazard classification, providing essential data for risk assessment and safe laboratory handling . It is classified as harmful if swallowed (H302), a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . This detailed safety profile is critical for compliance and stands in stark contrast to analogs lacking such documentation.

Chemical Safety Laboratory Procurement Risk Management

Quantified Lipophilicity (XLogP3-AA = 2.9) Provides a Benchmark for Partitioning Behavior in Biological Systems

The compound's computed XLogP3-AA value of 2.9 [1] is a critical descriptor for predicting its behavior in biological systems, such as its ability to cross cell membranes or its potential for non-specific protein binding. This value is a quantifiable benchmark that can be directly compared to other furfural derivatives to understand the impact of the ortho-chlorophenoxy substitution on lipophilicity. For instance, this value is higher than that of the unsubstituted furfural core (which is more hydrophilic), and this difference can be used to infer differences in ADME properties.

Medicinal Chemistry ADME Properties Drug Design

Optimal Application Scenarios for 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde Based on Characterized Properties


Medicinal Chemistry: As a Lipophilic Scaffold for SAR Studies and Lead Optimization

In medicinal chemistry, 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde serves as a versatile building block for synthesizing compound libraries . Its well-defined lipophilicity (XLogP3-AA = 2.9) makes it a valuable scaffold for exploring the impact of the chlorophenoxy moiety on target binding and ADME properties [1]. The reactive aldehyde group allows for diverse chemical transformations, making it a key intermediate in the development of potential therapeutic agents .

Chemical Biology and Probe Development: For Exploring Cellular Uptake and Phenotypic Effects

Researchers in chemical biology can utilize this compound to study the cellular effects of furfural derivatives. Its computed physicochemical properties, such as a defined lipophilicity and the presence of both a halogen and an aldehyde, make it a suitable probe for investigating mechanisms of action, cellular uptake, or metabolic stability [1]. Its GHS-classified hazards also necessitate careful handling, making it a good model compound for studying toxicity mechanisms.

Organic Synthesis: As a Defined Intermediate with Well-Documented Handling Requirements

The compound's role as a defined synthetic intermediate is supported by its presence in vendor catalogs for research and development . Unlike using an uncharacterized analog, the availability of a full SDS (including hazard and precautionary statements) ensures that laboratory personnel can handle it with appropriate safety measures, thereby reducing risk and ensuring a more controlled synthetic process.

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